1-Chloro-1-(2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-mercaptophenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with chloroacetone under basic conditions to yield the desired product . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
1-Chloro-1-(2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloro group can undergo nucleophilic substitution, while the mercapto group can participate in redox reactions. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: Similar structure but with an additional chloromethyl group.
1-Chloro-2-propanone: Lacks the phenyl and mercapto groups, making it less reactive in certain contexts.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-chloro-1-(2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-5,9,12H,1H3 |
InChI Key |
IJWFXMZFVYGLII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1S)Cl |
Origin of Product |
United States |
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